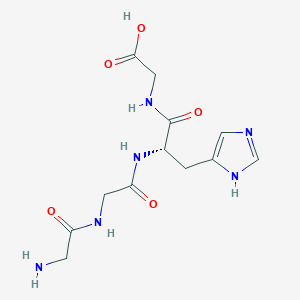

H-Gly-Gly-His-Gly-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gly-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions: H-Gly-Gly-His-Gly-OH undergoes various chemical reactions, including:

Complexation: Forms complexes with metal ions such as copper and nickel.

Oxidation: Can be oxidized in the presence of oxidizing agents.

Hydrolysis: Undergoes hydrolysis in acidic or basic conditions.

Common Reagents and Conditions:

Complexation: Copper(II) sulfate or nickel(II) chloride in aqueous solution.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Complexation: Metal-peptide complexes.

Oxidation: Oxidized peptide fragments.

Hydrolysis: Individual amino acids.

Wissenschaftliche Forschungsanwendungen

Metal Ion Complexation and Sensing

Heavy Metal Ion Detection

H-Gly-Gly-His-Gly-OH has been demonstrated to effectively bind and detect heavy metal ions such as Cu²⁺ and Ni²⁺. This property is leveraged in environmental applications for wastewater treatment, where the peptide forms stable complexes with these ions, facilitating their removal from contaminated water sources. A study highlighted its ability to form a tripeptide complex with Cu²⁺ ions, suggesting its utility in developing biosensors for environmental monitoring .

Electrochemical Sensors

The compound has been integrated into electrochemical sensors for the detection of copper ions. For instance, a biosensor utilizing a Gly-Gly-His-modified carbon nanotube showed high efficacy in electrochemical analysis of copper ions, demonstrating its potential for real-time monitoring of metal ion concentrations in various settings .

Antitumor Properties

Research indicates that this compound exhibits antitumor activity when used in conjunction with metal complexes. Studies have shown that derivatives of this tripeptide can induce DNA cleavage in cancer cells when complexed with nickel ions (Ni(II)), highlighting its potential as an anticancer agent . The mechanism involves the targeting of specific DNA regions, which could lead to advancements in cancer therapeutics.

Immune Modulation

The peptide has been investigated for its immunomodulatory effects. In animal studies, administration of related peptides has shown promise in correcting immuno-metabolic disorders and enhancing liver function following toxic damage. This suggests that this compound could play a role in therapeutic strategies aimed at liver protection and recovery .

Peptide Synthesis and Bioconjugation

Building Block for Peptides

As a tripeptide, this compound serves as a versatile building block in peptide synthesis. Its incorporation into larger peptide sequences can enhance stability and functionality due to the presence of histidine, which can participate in various biochemical interactions . This characteristic is particularly valuable in the development of biopharmaceuticals.

Site-Selective Chemistry

Recent advancements have highlighted the use of this compound in site-selective chemistry for protein modification. Such methodologies are critical for synthesizing chemically modified biopharmaceuticals and developing new biosensors . The ability to selectively modify peptides at specific sites opens avenues for creating tailored therapeutic agents.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of H-Gly-Gly-His-Gly-OH primarily involves its ability to chelate metal ions. The histidine residue in the peptide plays a crucial role in binding metal ions through its imidazole side chain. This chelation can modulate the activity of metal ions, making the peptide useful in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

H-Gly-Gly-His-OH: A tripeptide with similar metal-binding properties.

H-Gly-His-Gly-OH: Another tripeptide that can form complexes with metal ions.

Uniqueness: H-Gly-Gly-His-Gly-OH is unique due to its tetrapeptide structure, which provides additional flexibility and binding sites compared to shorter peptides. This makes it more effective in certain applications, such as metal ion detection and removal .

Biologische Aktivität

H-Gly-Gly-His-Gly-OH, also known as glycylglycyl-L-histidine, is a tripeptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with metal ions, cellular effects, and implications in various biological processes.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 196.21 g/mol. The peptide consists of three amino acids: glycine (Gly), glycine (Gly), and histidine (His). Its structure allows it to coordinate with various metal ions, enhancing its biological functionality and therapeutic potential.

1. Metal Ion Coordination

This compound exhibits a significant ability to bind metal ions such as copper (Cu(II)) and nickel (Ni(II)). This property is crucial for understanding its role in metalloprotein function and metal transport within cells. The coordination of this compound with these metal ions can influence various biological processes, including free radical generation in the presence of hydrogen peroxide .

2. Cell Growth Modulation

Research indicates that this compound can modulate cell growth and viability. A study demonstrated that this tripeptide, particularly when complexed with transition metals like copper and iron, can alter patterns of cell growth in tumorigenic cell lines. Specifically, it was shown to stimulate cellular adhesion and growth while inhibiting DNA synthesis under serum-reduced conditions .

Table 1: Effects of this compound on Cell Growth

| Condition | Effect on Cell Growth | Mechanism |

|---|---|---|

| Serum-reduced medium | Inhibition of DNA synthesis | Metal-peptide complex interaction |

| Addition of Cu/Fe | Stimulation of adhesion | Enhanced intercellular attachment |

| Nanomolar concentrations | Promotion of growth | Synergistic effects with metal ions |

3. Role in Wound Healing

The tripeptide has been implicated in wound healing processes due to its ability to influence cytokine secretion. A notable study found that this compound and its copper complexes can modulate the secretion of transforming growth factor-beta (TGF-β), a key cytokine involved in tissue repair and fibrosis. The peptide's interaction with dermal fibroblasts led to decreased TGF-β secretion when stimulated by insulin-like growth factor-2 (IGF-2), suggesting potential applications in cosmetic formulations aimed at preventing hypertrophic scars .

Case Study 1: Interaction with Fibroblasts

In vitro studies using normal human dermal fibroblasts showed that treatment with this compound at concentrations of 1 nM influenced TGF-β1 secretion dynamics. The peptide's ability to decrease IGF-2-dependent TGF-β1 secretion highlights its potential therapeutic role in skin repair mechanisms .

Case Study 2: Metal Complexation Effects

Another study focused on the effects of this compound when complexed with transition metals on tumor cells. The results indicated that the presence of copper or iron significantly enhanced the peptide's ability to promote cell adhesion and flattening in hepatoma cell lines, demonstrating a clear link between metal-peptide interactions and cellular behavior .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGNJJXHZZTKQI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926075 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128114-56-7 | |

| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.